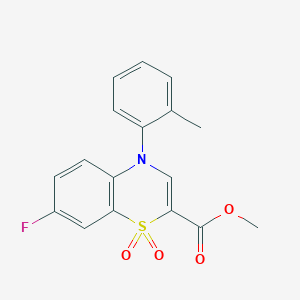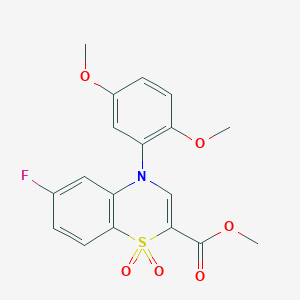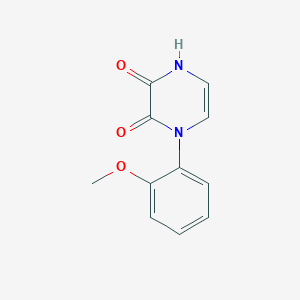![molecular formula C11H12N4O3 B6420266 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326904-75-9](/img/structure/B6420266.png)
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The methoxyphenyl group attached to the oxadiazole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
It’s structurally similar to j147, a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it’s plausible that this compound may also target similar pathways.
Mode of Action
Based on its structural similarity to j147, it might interact with its targets in a similar manner
Biochemical Pathways
It’s structurally similar to j147, which impacts many pathways implicated in the pathogenesis of diabetic neuropathy . Therefore, it’s plausible that this compound may also affect similar pathways.
Result of Action
It’s structurally similar to j147, which has reported effects against both alzheimer’s disease and ageing in mouse models of accelerated aging . Therefore, it’s plausible that this compound may have similar effects.
Preparation Methods
The synthesis of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. For example, the reaction of 3-methoxybenzohydrazide with acetic anhydride can yield the desired oxadiazole ring.
Acetohydrazide formation: The oxadiazole derivative is then reacted with hydrazine hydrate to form the acetohydrazide group. .
Chemical Reactions Analysis
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazole derivatives
Scientific Research Applications
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antioxidant Activity: It has been shown to possess antioxidant properties, which can be useful in developing drugs for oxidative stress-related diseases.
Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory effects in various in vivo studies, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can be compared with other similar compounds, such as:
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to variations in its biological activity.
2-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide: The presence of additional methoxy groups can enhance the compound’s antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFIFIDXZTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-Chloro-phenyl)-11-methyl-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6,11-tetraene-12-carboxylic acid methyl ester](/img/structure/B6420189.png)
![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)



![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420221.png)
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)
![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420282.png)
![6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)
